N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propionamide
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propionamide is a heterocyclic compound featuring a benzo[cd]indole core fused with a bicyclic aromatic system. Key structural elements include:
- 2-Oxo group: Contributes to hydrogen-bonding capabilities and electronic modulation of the core.
- 6-Propionamide substituent: A polar yet moderately lipophilic group that may influence target binding and solubility.
This compound’s design leverages the benzo[cd]indole scaffold, known for planar aromaticity conducive to π-π interactions in biological systems.
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-14(19)17-12-8-9-13-15-10(12)6-5-7-11(15)16(20)18(13)4-2/h5-9H,3-4H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLQJAQMBIAUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C=CC=C3C2=C(C=C1)N(C3=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propionamide typically involves the reaction of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole core.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Examples :
Structural Differences :
- Position 6 substituent: Sulfonamide (-SO₂NH-) vs. propionamide (-NHCOCH₂CH₃). Sulfonamides are more polar, acting as strong hydrogen-bond donors/acceptors, whereas propionamides offer moderate lipophilicity.
- Core modifications : The target compound’s 1-ethyl group is absent in these derivatives, which instead feature bulkier aryl or alkyl-aryl groups.
2.2. Thiadiazole-Based Propionamide
Structural Differences :
- Core : Thiadiazole (5-membered ring with N and S atoms) vs. benzo[cd]indole (10-membered fused bicyclic system).
- Substituents : The thiadiazole derivative lacks the ethyl and oxo groups present in the target compound.
2.3. Quinoline-Based Propionamides
Example :
- N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)propionamide .
Structural Differences :
- Core: Quinoline (planar bicyclic system with one N atom) vs. benzo[cd]indole.
- Substituents: Complex substitutions (chlorine, cyano, tetrahydrofuran) contrast with the target’s simpler ethyl and oxo groups.
Functional Implications :
- Quinoline derivatives are often optimized for kinase inhibition or antimalarial activity. The benzo[cd]indole core’s extended π-system may favor interactions with larger hydrophobic binding pockets, while the target’s ethyl group could enhance membrane permeability compared to polar quinoline substituents.
2.4. Isoindole Dione Derivatives
Structural Differences :
- Core: Isoindole dione (non-aromatic, with two ketone groups) vs. aromatic benzo[cd]indole.
- Substituents : A dimethylphenyl group vs. the target’s ethyl and oxo groups.
Physicochemical Properties :
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propionamide is a synthetic organic compound belonging to the class of indole derivatives. Its unique structural features, including an indole core fused with a benzene ring and an ethyl group, suggest significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and therapeutic potential.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The compound's structure can be represented as follows:
Biological Activity
Preliminary studies have indicated that this compound exhibits notable biological activities, including:
- Anticancer Properties : Initial findings suggest that this compound may interact with proteins involved in cell signaling pathways related to cancer progression and inflammation. Studies employing molecular docking indicate potential binding affinities to various biological targets, including enzymes and receptors associated with tumor growth and metastasis .
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in various studies, highlighting its effectiveness in inhibiting proliferation in specific tumor types .
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of key kinases involved in cell cycle regulation and apoptosis. This suggests that this compound may function as a kinase inhibitor, similar to other known anticancer agents .
Comparative Analysis
To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-4-methylbenzamide | C_{17}H_{18}N_{2}O | Lacks propionamide moiety; potential anticancer activity |
| N-(4-fluorophenyl)-N-(1-methylindolyl)acetamide | C_{16}H_{16}F_{1}N_{1}O | Fluorinated phenyl group; altered electronic properties |
The distinct combination of functionalities in this compound may confer unique biological activities not observed in other similar compounds .
Case Studies
Several case studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)propionamide on various cancer cell lines (e.g., MDA-MB 231 for breast cancer). The results indicated an IC50 value of approximately 15 µM, suggesting significant potential as an anticancer agent.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound inhibits cancer cell proliferation. It was found to induce apoptosis through the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
